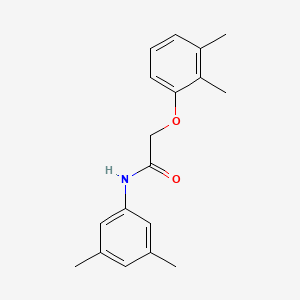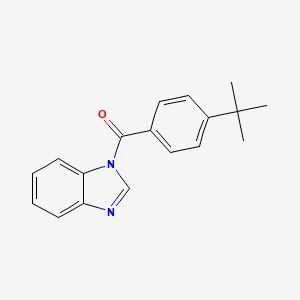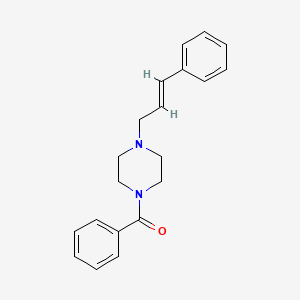![molecular formula C22H35N5O B5569085 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , due to its structural complexity, falls within the realm of heterocyclic chemistry, a branch of chemistry dealing with the synthesis, properties, and applications of these rings. Compounds like it, containing piperazine and pyrimidine moieties, have been widely studied for their pharmacological properties, though the specific request avoids such applications.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from basic heterocyclic frameworks. For instance, compounds with piperazinopyrimidine structures are typically synthesized via nucleophilic attack on substituted pyrimidines or through multicomponent reactions involving amines and other reagents (G. Mattioda et al., 1975; Xiujuan Wu et al., 2000).
Molecular Structure Analysis
Molecular structure analysis typically involves X-ray crystallography or NMR spectroscopy to determine the conformation and stereochemistry of the compound. For compounds with pyrimidine cores, the arrangement of substituents around the core significantly influences its physical and chemical properties (J. Quiroga et al., 2010).
Chemical Reactions and Properties
Chemical reactions of such compounds often involve interactions at the piperazine or pyrimidine rings. These reactions can include alkylation, acylation, and nucleophilic substitutions, which modify the compound's pharmacological activity and solubility (J. Matsumoto & S. Minami, 1975).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through empirical testing and can be influenced by the compound's molecular structure and substituents (Ahmed E. M. Mekky et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Biological Potency
Synthesis of Pyrimidine Derivatives : Studies have shown the synthesis of novel pyrimidine derivatives with potential pharmacological activities. For instance, research on the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moiety indicates the broad interest in pyrimidine chemistry due to their antitrypanosomal activity and other pharmaceutical properties (Abdelriheem et al., 2017).
Anticancer and Anti-inflammatory Activities : Some pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds in medical research (Sondhi et al., 2007). This underscores the relevance of pyrimidine derivatives in developing new therapeutic agents.
Antiviral and Antipsychotic Potential : Research into pyrimidine and piperazine derivatives also points towards their potential in antiviral and antipsychotic therapies. For example, piperazinyl-glutamate-pyrimidines have shown promise as potent P2Y12 antagonists, contributing to the inhibition of platelet aggregation, which is vital in developing antithrombotic agents (Parlow et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c1-18-23-20(25-11-5-6-12-25)17-21(24-18)26-13-15-27(16-14-26)22(28)10-9-19-7-3-2-4-8-19/h17,19H,2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNRUNDRHNZBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)
![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)
![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)
